Isoobtusol

Descripción

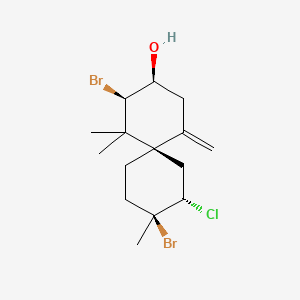

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73494-23-2 |

|---|---|

Fórmula molecular |

C15H23Br2ClO |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

(3S,4R,6R,9S,10S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol |

InChI |

InChI=1S/C15H23Br2ClO/c1-9-7-10(19)12(16)13(2,3)15(9)6-5-14(4,17)11(18)8-15/h10-12,19H,1,5-8H2,2-4H3/t10-,11-,12-,14-,15+/m0/s1 |

Clave InChI |

JPQFUHCOKXIWBB-ZCRGAIPPSA-N |

SMILES |

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |

SMILES isomérico |

C[C@@]1(CC[C@@]2(C[C@@H]1Cl)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O)Br |

SMILES canónico |

CC1(C(C(CC(=C)C12CCC(C(C2)Cl)(C)Br)O)Br)C |

Otros números CAS |

73494-23-2 |

Sinónimos |

iso-obtusol isoobtusol |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Isoobtusol

Primary Producers: Marine Red Algae of the Genus Laurencia

The genus Laurencia, belonging to the family Rhodomelaceae, is a prolific producer of a diverse array of secondary metabolites, including halogenated sesquiterpenes like isoobtusol. With approximately 130 taxonomically accepted species, Laurencia seaweeds are widely distributed across all oceans, particularly in temperate to tropical coastal regions pherobase.comchemnorm.com.

This compound has been specifically identified in several Laurencia species from various geographical locations. For instance, it was originally described from Laurencia obtusa collected in the Canary Islands plantaedb.com. Another significant producer is Laurencia majuscula, from which this compound has been isolated in waters off Sabah, Malaysia plantaedb.com. The production of these compounds can vary depending on the species, locality, and season pherobase.com.

Table 1: Primary Producers of this compound

| Algal Species | Geographical Distribution |

| Laurencia obtusa | Canary Islands plantaedb.com |

| Laurencia majuscula | Sabah, Malaysia plantaedb.com |

Within Laurencia species, halogenated secondary metabolites, including sesquiterpenes, are primarily stored in specialized intracellular organelles known as "corps en cerise" (CC) guidechem.com. These vacuole-like structures are typically found in the cortical cells of the thalli and in trichoblast cells. In some species, such as Laurencia marilzae, CC can be present in all cells of the thallus, including cortical, medullary, pericentral, and axial cells, as well as trichoblasts.

The transport of these halogenated compounds from the CC to the cell surface, likely for chemical defense, involves a two-step process mediated by the cytoskeleton guidechem.com. Microfilaments facilitate the initial transport of vesicles containing metabolites from the CC to the cell periphery, while microtubules are crucial for positioning these vesicles along the cell periphery for subsequent exocytosis guidechem.com. Microtubules are also involved in anchoring and positioning the CC within the cell guidechem.com.

Secondary Accumulators: Marine Heterobranch Molluscs

Marine heterobranch molluscs, particularly sea hares of the genus Aplysia, are well-known for their ability to acquire and utilize secondary metabolites from their algal diets plantaedb.com. These soft-bodied, slow-moving herbivores often lack substantial physical defenses, making chemical deterrence a crucial survival strategy.

Sea hares are obligate herbivores that feed on marine algae, including Laurencia species, and subsequently bioaccumulate the halogenated metabolites produced by these algae plantaedb.com. For example, Aplysia parvula has been shown to sequester this compound, along with elatol (B1200643), from its dietary sources, Laurencia snackeyi and Laurencia majuscula, found in the same coastal waters plantaedb.com. The concentration of these metabolites in the mollusc can sometimes be lower than in its dietary algae.

While sea hares primarily accumulate these compounds, there is evidence suggesting a capacity for metabolic transformation. Some studies indicate that molluscs can biomodify or transform dietary metabolites. For instance, Aplysia californica is known to transform other Laurencia-derived compounds, such as laurinterol (B1247104) and pacifenol, through acid catalysis within its digestive gland into different halogenated terpenoids like aplysin (B1665144) and pacifidiene guidechem.com. This demonstrates the complex processing capabilities of the sea hare's digestive system, which can selectively sequester and potentially modify ingested compounds .

The transfer of this compound and other halogenated metabolites from Laurencia algae to grazing molluscs has significant ecological implications, primarily serving as a chemical defense mechanism for the molluscs. These compounds deter predation, contributing to the survival of the otherwise vulnerable sea hares plantaedb.com.

Research has demonstrated that this compound, often in conjunction with other Laurencia metabolites like elatol, can effectively reduce feeding by herbivorous gastropods plantaedb.com. For instance, pure this compound and elatol isolated from Laurencia obtusa significantly inhibited grazing by snails such as Littorina striata and Osilinus atratus in laboratory assays plantaedb.com. This chemical defense mechanism influences the feeding patterns of herbivores and plays a role in structuring marine communities plantaedb.com.

Extraction Techniques for this compound from Biological Matrices

The isolation of this compound from biological matrices, primarily marine algae, typically involves a series of extraction and purification steps. General methods for extracting bioactive compounds from marine algae often employ solvent extraction techniques.

Common approaches include exhaustive extraction of the biological material with organic solvents such as ethanol. Following initial extraction, the concentrated extract can be partitioned between immiscible solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity.

Further purification of this compound is commonly achieved using chromatographic techniques, such as silica (B1680970) gel column chromatography, with solvent systems like hexane/ethyl acetate as the eluent. The chemical structures of the isolated compounds are then confirmed using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR), and Mass Spectrometry (MS).

Alternative and novel extraction technologies for marine algal bioactives, which may be applicable to this compound, include enzyme-assisted extraction, microwave-assisted extraction, ultrasound-assisted extraction, supercritical fluid extraction, and pressurized liquid extraction. These advanced methods often offer advantages such as higher yields, reduced processing times, and lower costs compared to traditional solvent extraction.

Structural Elucidation and Spectroscopic Analysis of Isoobtusol

Stereochemical Assignment and Absolute Configuration Determination

The determination of the absolute configuration of natural products like Isoobtusol is paramount for understanding their biological activity and for synthetic efforts. Absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule, typically designated using the Cahn-Ingold-Prelog (CIP) R/S system. This assignment is crucial as enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological properties.

For complex molecules such as this compound, the absolute configuration is typically established through a combination of advanced spectroscopic techniques and, where possible, X-ray crystallography or comparison with known compounds of established stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), plays a vital role in determining relative stereochemistry by identifying protons that are in close spatial proximity. The coupling constants observed in ¹H NMR spectra also provide valuable insights into dihedral angles and, consequently, the relative orientation of substituents. Optical rotation measurements, while not directly providing absolute configuration, are essential for confirming the enantiomeric purity and providing a characteristic physical property.

While specific direct absolute configuration data for this compound itself is often derived from its isolation and characterization in scientific literature, the absolute configuration of closely related derivatives, such as this compound acetate (B1210297), has been explicitly determined. For instance, the IUPAC name for this compound acetate reveals multiple chiral centers with defined absolute configurations, indicating a highly specific three-dimensional structure. nih.gov

The absolute configuration of this compound acetate, which shares the core chamigrane skeleton with this compound, is reported as:

| Chiral Center | Absolute Configuration |

| C-3 | (S) |

| C-4 | (R) |

| C-6 | (R) |

| C-9 | (R) |

| C-10 | (R) |

This detailed stereochemical assignment, typically achieved through meticulous analysis of spectroscopic data and comparison with established chamigrane structures, underscores the complexity and precision required in natural product chemistry.

Comparative Spectroscopic Fingerprinting with Chamigrane Isomers

Spectroscopic fingerprinting, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, is indispensable for the identification, structural elucidation, and differentiation of this compound from its various chamigrane isomers. Chamigranes are a diverse class of sesquiterpenes characterized by a spiro[5.5]undecane skeleton, and subtle structural variations, including differences in halogenation, oxygenation, and stereochemistry, lead to distinct spectroscopic signatures.

NMR spectroscopy, encompassing both one-dimensional (1D) techniques like ¹H NMR and ¹³C NMR, and two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple-Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC), provides comprehensive information about the connectivity and spatial arrangement of atoms within a molecule. mdpi.comthieme-connect.comresearchgate.netrsc.orgnih.govplos.org

Key aspects of comparative spectroscopic fingerprinting include:

Chemical Shifts: The precise positions of signals in ¹H and ¹³C NMR spectra (chemical shifts, δ) are highly sensitive to the electronic environment of the nuclei. Isomers, even those differing by only a single functional group position or stereochemical orientation, will exhibit distinct chemical shifts for corresponding atoms due to variations in electron density and shielding effects. mdpi.comnih.gov For example, the presence and position of halogen atoms (e.g., bromine, chlorine) or hydroxyl groups significantly influence the chemical shifts of adjacent carbons and protons in chamigrane structures.

Coupling Constants: In ¹H NMR, the splitting patterns of signals (multiplicity) and the magnitude of coupling constants (J values) provide crucial information about the number of neighboring protons and their dihedral angles. These values are highly diagnostic for distinguishing between cis and trans configurations across double bonds or within rigid ring systems, which are common features in chamigrane sesquiterpenes. nih.gov

2D NMR Correlations:

COSY: Reveals proton-proton connectivity through bonds, helping to establish spin systems and identify adjacent protons.

HSQC: Correlates protons directly bonded to carbons, aiding in the assignment of CH, CH₂, and CH₃ groups.

NOESY/ROESY: Provide through-space correlations, which are critical for determining relative stereochemistry by identifying protons that are spatially close, regardless of bond connectivity. rsc.org

Researchers frequently compare the spectroscopic data of isolated this compound with those of known chamigrane isomers, such as elatol (B1200643), allo-isoobtusol, and various other halogenated chamigranes, to confirm its structure and identify any unique features. plos.orgresearchgate.netresearchgate.netresearchgate.net This comparative approach is fundamental in natural product chemistry, allowing for the rapid identification of known compounds and the precise elucidation of novel structures within a chemical family. The subtle differences in NMR spectra often serve as definitive fingerprints for distinguishing between closely related chamigrane sesquiterpenes. mdpi.comthieme-connect.comrsc.org

Biosynthetic Pathways and Enzymatic Machinery of Isoobtusol

Proposed Biogenetic Route to the Chamigrane Skeleton

The chamigrane skeleton, characteristic of isoobtusol and related compounds, is a spirane-type sesquiterpene nih.govresearchgate.net. Sesquiterpenes are fifteen-carbon compounds derived from three isoprene (B109036) units nih.gov. The biogenetic origin of chamigranes, similar to other terpenoids, stems from the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which converge to produce the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) (PubChem CID: 445713) nih.govnih.govplantaedb.com.

The formation of the chamigrane scaffold from FPP typically involves a series of cyclization reactions. While the precise steps for this compound's chamigrane core are not fully elucidated, general biogenetic proposals for chamigranes suggest an initial cyclization of farnesyl pyrophosphate to a common intermediate, which then undergoes further cyclization and rearrangement to form the characteristic spiro[5.5]undecane core researchgate.netnih.gov. A chamigrenyl carbenium ion has been suggested as a key intermediate in the biogenesis of these structures researchgate.net. The genus Laurencia is particularly recognized for its remarkable capacity to biosynthesize a wide variety of structurally diverse sesquiterpenes, including the chamigrane type nih.govresearchgate.net.

Identification of Biosynthetic Precursors and Intermediates

The biosynthetic pathway to this compound involves a series of transformations from the initial chamigrane skeleton, including oxygenation, cyclization, and halogenation steps. While a complete, step-by-step elucidation of this compound's specific pathway is complex, research on related chamigranes provides insights into potential precursors and intermediates.

Several halogenated chamigranes have been isolated from Laurencia species and Aplysia dactylomela (which sequesters metabolites from its algal diet), suggesting a close biosynthetic relationship nih.govnih.govnih.gov. These include:

Obtusol (PubChem CID: 44583704) nih.govnih.govnih.govwikipedia.org

Elatol (B1200643) (PubChem CID: 479931) bioregistry.ionih.govnih.gov

9-acetylthis compound (PubChem CID: 21608843, also known as this compound acetate) nih.govnih.gov

9-isoobtusol nih.govnih.gov (PubChem CID not found)

Dactylone (PubChem CID: 11294368) nih.govnih.gov and 10-epi-dactylone (PubChem CID not found for 10-epi-dactylone)

10-bromo-β-chamigrene (PubChem CID: 21675030)

These compounds, often co-occurring, are considered intermediates or closely related analogues in the complex network of chamigrane biosynthesis. For instance, 10-bromo-β-chamigrene has been proposed as a precursor for dactylone and 10-epi-dactylone via allylic oxidation. The structural similarities among these compounds, particularly the chamigrane skeleton and varying halogenation patterns, strongly imply shared or convergent biosynthetic routes nih.govnih.gov.

Genetic and Enzymatic Studies of Biosynthetic Gene Clusters

While extensive research has characterized the chemical structures and biological activities of chamigranes, detailed genetic and enzymatic studies specifically identifying the biosynthetic gene clusters (BGCs) responsible for this compound production are less commonly reported in readily available literature. However, the involvement of haloperoxidase enzymes is well-established.

Vanadium-dependent haloperoxidases (V-HPOs) are key enzymes in the halogenation step nih.govnih.govbioregistry.ionih.gov. These enzymes have been isolated and characterized from various marine algae that produce halogenated secondary metabolites nih.gov. Studies on haloperoxidases involve isolating and cloning these enzymes to investigate their reactivity and mechanism of action nih.gov. For example, chloroperoxidase from Caldariomyces fumago has been successfully expressed recombinantly and its catalytic behavior studied. Although specific gene clusters for this compound are not explicitly detailed, the existence of such clusters encoding these haloperoxidases and other modifying enzymes is implied by the production of these complex natural products. The broader field of natural product biosynthesis relies on the identification and characterization of BGCs, which often contain genes for core biosynthetic enzymes, tailoring enzymes (like haloperoxidases), transport proteins, and regulatory elements.

Biomimetic Synthetic Approaches Inspired by Biogenesis

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory, often providing insights into the plausible biogenetic routes of complex natural products. For chamigranes and related halogenated terpenes, biomimetic approaches have been explored, particularly due to the challenging nature of constructing their sterically encumbered spirocyclic quaternary centers and specific halogenation patterns.

One notable example involves the biomimetic synthesis of aplydactone (PubChem CID: 11220198), a brominated ladderane sesquiterpenoid, from brominated chamigranes like dactylone (PubChem CID: 11294368) and 10-epi-dactylone. This synthesis was guided by excited state theory and involved a photochemical [2+2] cycloaddition, mimicking a proposed natural transformation. Early studies also investigated biomimetic approaches to the synthesis of rhodolaureol (PubChem CID: 97790, for Rhododendrol, a related compound; direct CID for Rhodolaureol not found) and rhodolauradiol (PubChem CID not found), with specific intermediates reported nih.govresearchgate.netnih.gov. These synthetic endeavors not only provide routes to these molecules but also lend support to the proposed biogenetic pathways, particularly for the formation of the spirocyclic scaffold and the introduction of halogen atoms. The difficulty in forging the spirocyclic quaternary centers and neopentyl bromides highlights the sophistication of the natural enzymatic machinery.

Chemical Synthesis and Derivatization Strategies for Isoobtusol

Total Synthesis Efforts Towards Isoobtusol and its Core Skeleton

As of this writing, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The primary challenge in its synthesis lies in the construction of the characteristic spiro[5.5]undecane core, known as the chamigrane skeleton, which features a sterically congested quaternary spirocyclic center.

Synthetic efforts have instead focused on developing methodologies to access the broader family of chamigrane natural products. These strategies often involve key steps designed to construct the central spirocyclic system. For instance, synthetic routes towards other members of the chamigrane family have utilized strategies such as diastereoselective epoxidation of spiroundecadiene precursors followed by facile epoxide rearrangement to establish the core framework nih.gov. The development of such methodologies is crucial, as it lays the groundwork for potential future total syntheses of more complex members of the family, including this compound. The majority of chamigrane sesquiterpenoids are isolated from natural sources, particularly marine red algae of the genus Laurencia nih.govnih.gov.

Semi-synthetic Modifications of this compound

Given the availability of this compound from natural sources, semi-synthetic modification has been a practical approach to explore its chemical space and biological activity. The tertiary hydroxyl group on the this compound molecule serves as a prime target for chemical derivatization.

One of the primary goals of semi-synthetic modification of this compound is to modulate its polarity. By introducing different functional groups at the hydroxyl position, researchers can alter the compound's physicochemical properties, such as solubility and lipophilicity, which can in turn influence its bioavailability and interaction with biological targets. Chemical modifications have been successfully performed on the hydroxyl group to generate derivatives with varying polarities for biological evaluation.

To systematically study the effect of functional group modification, several key derivatives of this compound have been synthesized. These include hemisuccinates, carbamates, and sulfamates, each introducing a distinct moiety at the hydroxyl position.

Hemisuccinate Derivatives: The synthesis of the hemisuccinate derivative is typically achieved by reacting this compound with succinic anhydride (B1165640) in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Carbamate (B1207046) Derivatives: Carbamate analogues can be prepared through a reaction with chlorosulfonyl isocyanate, followed by hydrolysis of the resulting intermediate.

Sulfamate (B1201201) Derivatives: The sulfamate group is also installed using chlorosulfonyl isocyanate, with subsequent workup procedures designed to yield the sulfamate derivative.

These reactions provide a straightforward means to access a range of this compound analogues with modified properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding which structural features of a molecule are critical for its biological effects. For this compound and its analogues, SAR studies have provided initial insights into the roles of its halogen atoms and hydroxyl group.

This compound is a member of the diverse family of halogenated marine natural products. Halogen atoms can significantly influence a molecule's conformation, lipophilicity, and ability to engage in specific interactions with biological macromolecules. SAR studies on chamigrane-type sesquiterpenes suggest that the presence and type of halogenation are crucial for their biological activity. For example, studies on related chamigranes tested for activity against the protozoan Naegleria fowleri revealed that dehalogenation leads to a significant decrease in potency, highlighting the critical role of the halogen atoms in the bioactivity of this class of compounds mdpi.com. While specific studies involving the selective dehalogenation of this compound are limited, the findings from related compounds strongly suggest that the bromine and chlorine atoms of this compound are important contributors to its biological profile.

The tertiary hydroxyl group is another key feature of the this compound structure. To investigate its role, the cytotoxic effects of the semi-synthetic hemisuccinate, carbamate, and sulfamate derivatives of this compound were evaluated against tumor cell lines.

The results indicated that modifications at this position generally led to a reduction in cytotoxic activity compared to the parent compound, this compound. This suggests that the free tertiary hydroxyl group is important for the molecule's cytotoxic action, potentially participating in key hydrogen bonding interactions with its biological target.

The following table summarizes the reported cytotoxic activities of this compound and its derivatives against two human tumor cell lines.

| Compound | Modification | Cell Line: A549 (CC₅₀ µM) | Cell Line: RD (CC₅₀ µM) |

| This compound | Parent Compound | 14.24 | 6.24 |

| This compound hemisuccinate | -OCO(CH₂)₂COOH | 20.32 | 16.54 |

| This compound carbamate | -OCONH₂ | >50 | >50 |

| This compound sulfamate | -OSO₂NH₂ | 21.36 | 13.56 |

Data sourced from studies on the in vitro cytotoxicity of this compound and its semi-synthetic derivatives.

Chemoenzymatic Synthesis Prospects for this compound and Derivatives

The development of efficient and selective synthetic strategies for complex natural products like this compound is a significant area of chemical research. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the versatility of traditional organic synthesis, present a promising avenue for the construction of this compound and its derivatives. nih.gov This section will explore the prospective application of enzymatic reactions in the synthesis of the this compound scaffold and the subsequent derivatization.

The pursuit of greener and more efficient synthetic methods has led to a growing interest in biocatalysis. manchester.ac.uk Enzymes operate under mild conditions and can exhibit high levels of regio- and stereoselectivity, which are often challenging to achieve with conventional chemical methods. manchester.ac.ukrsc.org For a molecule like this compound, which features a specific stereochemistry and a regioselectively placed bromine atom, enzymatic methods could offer significant advantages.

Prospects for the Chemoenzymatic Synthesis of the this compound Core

A plausible chemoenzymatic route to the core structure of this compound would likely involve a terpene synthase. These enzymes are responsible for the cyclization of acyclic precursors, such as farnesyl diphosphate (B83284) (FDP), into the diverse range of sesquiterpene scaffolds found in nature. nih.govnih.gov The synthesis of the this compound carbon skeleton could be envisioned to start from a chemically synthesized FDP analogue, which is then subjected to enzymatic cyclization. The use of terpene synthases could allow for the stereocontrolled formation of the characteristic bicyclic core of this compound.

Enzymatic Halogenation in this compound Synthesis

A key feature of this compound is the presence of a bromine atom. The regioselective introduction of this halogen is a critical step in its synthesis. Nature has evolved a variety of halogenating enzymes, known as halogenases, that can selectively install halogen atoms onto organic molecules. acs.orgnih.gov These enzymes offer a green alternative to traditional halogenation methods, which often employ hazardous reagents and can lack selectivity. manchester.ac.uk

There are several classes of halogenases, with flavin-dependent halogenases and haloperoxidases being particularly relevant for the synthesis of marine natural products. nih.govresearchgate.net A prospective chemoenzymatic synthesis of this compound could involve the enzymatic bromination of a precursor molecule. This would require the identification or engineering of a halogenase that is specific for the this compound scaffold. Given that a vast number of halogenated natural products originate from marine organisms, it is plausible that suitable enzymes for this transformation exist in nature. nih.govnih.gov

The table below summarizes the key enzyme classes that could be employed in a chemoenzymatic approach to this compound.

| Enzyme Class | Potential Role in this compound Synthesis | Key Advantages |

| Terpene Synthases | Cyclization of an acyclic precursor to form the bicyclic carbon skeleton. | High stereoselectivity in the formation of complex ring systems. |

| Halogenases | Regioselective introduction of the bromine atom onto the sesquiterpene core. | Mild reaction conditions and high regioselectivity, avoiding the use of harsh brominating agents. |

Derivatization of this compound using Chemoenzymatic Methods

Chemoenzymatic strategies can also be applied to the derivatization of the this compound molecule to create novel analogues with potentially enhanced biological activities. Enzymes such as lipases, proteases, and glycosyltransferases could be used to modify the this compound structure in a highly selective manner. For instance, enzymatic reactions could be employed to introduce or modify functional groups at specific positions, leading to a library of new this compound derivatives for structure-activity relationship studies.

Challenges and Future Directions

While the prospects for the chemoenzymatic synthesis of this compound are promising, there are several challenges to overcome. A key hurdle is the identification and optimization of suitable enzymes. This may require extensive enzyme screening or protein engineering to achieve the desired activity and selectivity for the specific substrates involved in the this compound synthesis. Furthermore, the integration of enzymatic steps with traditional chemical reactions in a one-pot or cascade process requires careful optimization of reaction conditions to ensure compatibility. mdpi.com

Future research in this area will likely focus on the discovery of novel terpene synthases and halogenases from marine organisms. Advances in genome mining and metagenomics will facilitate the identification of new biocatalysts. nih.gov The development of robust and efficient chemoenzymatic routes to this compound and its derivatives would not only provide a more sustainable method for their production but also open up new avenues for the discovery of novel therapeutic agents inspired by marine natural products. mdpi.com

Ecological and in Vitro Biological Activities of Isoobtusol

In Vitro Antimicrobial Activity Studies

Antifungal Properties

Isoobtusol has been reported to possess antimicrobial activities, with documented antibacterial and antifungal properties in various studies. researchgate.netnih.gov While specific quantitative data, such as minimum inhibitory concentration (MIC) values directly pertaining to this compound's antifungal activity, were not explicitly detailed in the reviewed literature, its classification within a group of compounds known for such effects suggests its potential in this area. nih.gov For instance, elatol (B1200643), a structurally similar compound also found in Laurencia species, has demonstrated antifungal activity. bidd.groupresearchgate.net

Mechanistic Insights into Antimicrobial Action

In Vitro Antiparasitic Activity Investigations

Activity Against Protozoan Parasites (e.g., Leishmania amazonensis, Trypanosoma cruzi for related compounds)

This compound has demonstrated antiparasitic activity, albeit with varying potencies against different protozoan parasites. It exhibited weaker activity against Naegleria fowleri compared to elatol, with an IC₅₀ value greater than 150 µM. chem960.com

While direct comprehensive data for this compound against Leishmania amazonensis and Trypanosoma cruzi are limited, studies on elatol, a closely related compound from the same structural class, provide valuable context. Elatol has shown potent antiproliferative effects against Leishmania amazonensis promastigotes and intracellular amastigotes, with IC₅₀ values of 4.0 µM and 0.45 µM, respectively. bidd.groupresearchgate.netchem960.com Furthermore, elatol has demonstrated effective trypanocidal activity against Trypanosoma cruzi. bidd.groupresearchgate.net

Exploration of Antiparasitic Mechanisms

Specific mechanistic insights into this compound's antiparasitic action are not extensively detailed in the current literature. However, for the related compound elatol, its antiparasitic mechanism of action often involves the induction of mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), and the inhibition of eukaryotic translation initiation factor 4A1 (eIF4A1). chem960.com These mechanisms suggest potential pathways through which similar halogenated sesquiterpenes, including this compound, might exert their antiparasitic effects by disrupting essential cellular processes within the parasites.

In Vitro Cytotoxicity Studies on Non-Human Cell Lines (Mechanistic Focus)

While the heading specifies "Non-Human Cell Lines," the available research predominantly focuses on the cytotoxic effects of this compound and its derivatives on human tumor cell lines, specifically A549 (human non-small cell lung tumor) and RD (human embryo rhabdomyosarcoma) cells. bidd.group

Effects on Cell Growth and Proliferation in Specified Cell Lines (e.g., A549, RD tumor cell lines)

This compound (compound 2) and its semi-synthetic derivatives have been evaluated for their in vitro cytotoxic activity against human tumor cell lines. The cytotoxicity was quantified by measuring the concentration that reduced cell growth by 50% (CC₅₀ value) after 48 hours using the MTT assay. bidd.group

This compound demonstrated significant cytotoxicity against both A549 and RD tumor cell lines, with CC₅₀ values ranging from 6.24 to 14.24 µM. bidd.group Notably, this compound was approximately twice as active against RD cells compared to A549 cells. bidd.group

Chemical modifications to this compound's hydroxyl groups led to varying effects on cytotoxicity. The hemisuccinate derivative of this compound (compound 7) showed an increase in cytotoxic activity, proving more potent than the parent compound against both A549 (CC₅₀ = 10.74 µM) and RD cells (CC₅₀ = 4.93 µM). bidd.group Conversely, other derivatives, such as the carbamate (B1207046) and sulfamate (B1201201) forms, generally exhibited reduced activity compared to this compound. bidd.group

The following table summarizes the cytotoxic activity of this compound and its hemisuccinate derivative against the specified human tumor cell lines:

| Compound | Cell Line | CC₅₀ (µM) |

| This compound (2) | A549 | 14.24 |

| This compound (2) | RD | 6.24 |

| Hemisuccinate of this compound (7) | A549 | 10.74 |

| Hemisuccinate of this compound (7) | RD | 4.93 |

Values represent the mean ± standard deviations of three independent experiments; Cytotoxicity was determined by MTT assay on each human tested cancer cell line. bidd.group

While these studies demonstrate this compound's ability to inhibit cell growth and proliferation in these cancer cell lines, detailed mechanistic insights into how this compound specifically affects cellular processes like cell cycle arrest or apoptosis induction were not explicitly provided in the reviewed literature for this compound itself.

Induction of Cellular Processes (e.g., Apoptosis Induction in related compounds)

While direct evidence for apoptosis induction by this compound was not explicitly detailed in the reviewed literature, its structural analog, Elatol, which belongs to the same chemical class, has been extensively studied for its ability to induce cellular processes, including apoptosis. Elatol has been shown to cause an increase in cell numbers in the G1 and sub-G1 phases in vitro, indicative of apoptosis induction. Furthermore, Elatol demonstrated the capacity to reduce tumor growth in vivo in C57Bl6 mice inoculated with B16F10 cells. The mechanism of action for Elatol involves mitochondrial dysfunction, the overproduction of reactive oxygen species (ROS), and the inhibition of eukaryotic translation initiation factor 4A1 (eIF4A1), a key enzyme in cap-dependent protein synthesis.

Differential Activity Profiles Across Diverse Cell Lineages

This compound has demonstrated significant in vitro cytotoxic activity against various human tumor cell lines. Studies have evaluated its effects, along with those of its semi-synthetic derivatives, on human non-small cell lung tumor (A549) and human embryo rhabdomyosarcoma (RD) cells.

This compound exhibited differential activity profiles across these cell lineages. It was found to be approximately twice as active against RD cells, with a CC₅₀ value of 6.24 µM, compared to A549 cells, where its CC₅₀ was 14.24 µM.

Modifications to the hydroxyl group at the C-9 position of this compound were explored, revealing that such alterations could influence its cytotoxic efficacy. For instance, carbamate derivatives of this compound (e.g., compound 6) showed a reduction in cytotoxicity, being approximately three times less active against A549 cells than the parent compound. Conversely, the hemisuccinate derivative of this compound (compound 7) displayed an increase in cytotoxic activity, exhibiting CC₅₀ values of 10.74 µM against A549 cells and 4.93 µM against RD cells, making it more potent than this compound itself. This hemisuccinate derivative maintained a similar activity profile to this compound, showing greater activity against RD cells than A549 cells.

The following table summarizes the cytotoxic activity (CC₅₀ values) of this compound and some of its semi-synthetic derivatives against A549 and RD human tumor cell lines:

| Compound ID | Compound Name | A549 Cells (CC₅₀ ± SD, µM) | RD Cells (CC₅₀ ± SD, µM) |

| 2 | This compound | 14.24 ± 3.43 | 6.24 ± 1.11 |

| 6 | This compound Carbamate | 39.57 ± 2.07 | 23.83 ± 5.28 |

| 7 | This compound Hemisuccinate | 10.74 ± 2.52 | 4.93 ± 0.52 |

| 8 | This compound Sulfamate | 23.85 ± 5.21 | 20.48 ± 1.44 |

| - | Paclitaxel (Control) | 0.260 ± 0.027 | 0.025 ± 0.004 |

Note: CC₅₀ values represent the concentration that reduced cell growth by 50% after 48 hours, determined by MTT assay. Values are mean ± standard deviations of three independent experiments.

Beyond its cytotoxic effects, this compound has also demonstrated other in vitro biological activities, including antibacterial activity against Klebsiella pneumonia and Salmonella sp. nih.govwikipedia.org Ecologically, this compound contributes to the chemical defense mechanisms of Laurencia seaweeds, deterring herbivores and acting as an anti-epibiosis agent through its antibacterial and antifungal properties. nih.govwikipedia.org

Challenges and Future Directions in Isoobtusol Research

Advancements in Sustainable and Scalable Sourcing

The sustainable and scalable sourcing of natural products like Isoobtusol is crucial for their continued research and potential therapeutic development. Current efforts are focusing on optimizing the cultivation of producer organisms and exploring biotechnological production methods.

Aquaculture and Cultivation of Producer Organisms

This compound is a mollusk-derived natural product, with heterobranch molluscs being particularly interesting for marine natural product studies, including those with biotechnological applications researchgate.netmdpi.com. Sustainable aquaculture practices are emerging as a vital solution to meet the growing global demand for marine-derived compounds and food, while minimizing environmental impact skretting.cominnovationnewsnetwork.comwri.org. Techniques such as Recirculating Aquaculture Systems (RAS) and integrated aquaponics are designed to maximize resource efficiency by reusing water, controlling environmental conditions, and reducing waste risingfishing.comfinnforel.com.

Aquaculture is recognized as an efficient protein generator with a low carbon footprint and high protein retention compared to terrestrial livestock farming skretting.com. It is projected to provide a significant portion of fish for human consumption in the coming years skretting.com. Innovations in breeding technology, disease control, feed and nutrition, and the development of low-impact production systems are critical for enhancing the sustainability and productivity of aquaculture wri.org. The integration of advanced monitoring systems and data analytics further allows for precise control over farming conditions, improving fish welfare, growth rates, and feed efficiency finnforel.com.

Biotechnological Production through Microbial Engineering

Microbial fermentation offers an attractive alternative to chemical synthesis for the production of structurally complex natural products, including those like this compound nih.gov. Advances in functional genomics and genetic engineering technologies enable the engineering of microbial hosts to overproduce desired natural products, thereby accelerating the traditionally time-consuming strain improvement process nih.gov.

Microorganisms can be genetically engineered and fine-tuned to produce efficient compounds and achieve higher yields nih.gov. Strategies such as metabolic engineering, synthetic biology, and computational modeling are being employed to design bacterial processes that increase the production of target compounds csic.esmdpi.com. Systems metabolic engineering, which integrates traditional metabolic engineering with synthetic biology, systems biology, and evolutionary engineering, is a more recent approach aimed at developing high-performance microbial strains for producing fine and bulk chemicals, biofuels, and natural products mdpi.com.

Deeper Elucidation of Molecular Targets and Mechanisms of Action

While mollusk-derived metabolites, including this compound, exhibit diverse pharmacological activities such as cytotoxicity and antitumoral effects, the precise molecular targets and mechanisms of action for many of these compounds remain largely unclear researchgate.netmdpi.comnih.gov. For this compound specifically, current understanding is limited to hypotheses concerning its action on mitochondrial function tradmedlibrary.org.

Research has shown that semi-synthetic derivatives of this compound can exhibit in vitro cytotoxic effects against tumor cell lines, such as A549 (human non-small cell lung tumor) and RD (human embryo rhabdomyosarcoma) cells researchgate.net. Chemical modifications aimed at altering the polarity of these compounds have, in some cases, enhanced their cytotoxic activity researchgate.net. For instance, a hemisuccinate derivative of this compound showed a significantly lower IC50 value against A549 cells compared to this compound itself researchgate.net.

The following table illustrates the cytotoxic activity of this compound and some of its semi-synthetic derivatives:

Table 1: Cytotoxicity of this compound and its Semi-Synthetic Derivatives Against Human Tumor Cell Lines researchgate.net

| Compound | Cell Line (A549) IC50 (µM) | Cell Line (RD) IC50 (µM) |

| This compound (2) | 12.39 | 10.66 |

| Derivative 6 (Carbamate) | 41.53 | 31.76 |

| Derivative 7 (Hemisuccinate) | 4.93 | 7.95 |

| Derivative 8 (Sulfamate) | 18.23 | 17.51 |

Further research is needed to fully characterize the specific molecular pathways and targets through which this compound and its derivatives exert their biological effects.

Integrated Omics Approaches in Biosynthesis Research

Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, are becoming indispensable tools for understanding complex biological systems and elucidating biosynthetic pathways nih.govnih.govuu.nl. These multi-omics strategies provide a holistic view of the molecular events within an organism, facilitating the identification of relevant genes, metabolites, and proteins involved in natural product biosynthesis nih.govfrontiersin.org.

By integrating data from different omics levels, researchers can gain robust insights into complex molecular functional mechanisms, unraveling the regulation of genes and identifying hidden interactions between genomic features nih.govuu.nl. This approach is particularly valuable for the untargeted identification of partial or complete biosynthetic pathways uu.nl. Computational tools and artificial intelligence (AI)-driven approaches are increasingly being applied to streamline data analysis and validation, accelerating pathway discovery nih.gov.

In the context of microbial engineering for natural product production, omics techniques, alongside genome sequencing and in silico metabolic modeling, are advanced strategies for developing microbial cell factories mdpi.com. Integrated omics strategies have demonstrated their utility in facilitating the discovery of potential bioactive metabolites from microbial sources, even without extensive isolation and purification mdpi.com.

Computational Chemistry and In Silico Modeling for Bioactivity Prediction and Lead Optimization

Computational chemistry and in silico modeling are transforming drug discovery by enabling the simulation, prediction, and design of drug candidates in virtual environments before physical experimentation patsnap.comresearchgate.net. This field integrates computational chemistry, molecular modeling, and advanced bioinformatics techniques to expedite target identification, lead discovery, and optimization patsnap.com.

Key computational methods include virtual screening, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis patsnap.com. These techniques help predict how a drug candidate might interact with a biological target and establish quantitative relationships between chemical structures and biological activities patsnap.com. Computational chemistry employs sophisticated approaches such as quantum mechanics (QM), molecular mechanics (MM), and hybrid QM/MM to simulate molecular interactions with high precision patsnap.com.

In silico methods are also crucial for predicting potential adverse effects through toxicity profiling and for optimizing lead compounds by refining their chemical structures to minimize toxicity while enhancing therapeutic efficacy instem.com. Molecular Dynamics (MD) simulations are extensively used in structure-based drug design (SBDD) to obtain flexible target conformations, improve docking accuracy, and optimize leads by assessing binding affinity and ligand-target interactions researchgate.netmdpi.com. Furthermore, deep learning, a class of machine learning, has emerged as a powerful tool for enhancing bioactivity prediction, de novo molecular design, virtual screening, and activity scoring nih.gov. Cheminformatics and bioinformatics contribute by developing mapping models from bioactivity data to predict targets, using machine learning and statistical methods nih.gov. The in silico evaluation of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is vital for mitigating the risk of drug failure in early development stages nih.gov.

Ecological Role within Broader Marine Ecosystem Dynamics

This compound, as a marine natural product, plays a role within the intricate dynamics of marine ecosystems. Marine natural products are known to be crucial in various ecological interactions among marine organisms, influencing aspects such as reproduction, development, settlement, growth, and defense mdpi.com. Their ecological activities also include predator avoidance, toxicity, acting as antimicrobials, antifouling agents, trail-following and alarm pheromones, sunscreens, and promoting tissue regeneration researchgate.netmdpi.com. Among these, predator avoidance and toxicity are the most extensively studied ecological activities researchgate.netmdpi.com.

Marine ecosystems are complex systems comprising both living components (plants, animals, and microbes) and non-living physical and chemical factors cefas.co.uk. Understanding the dynamics of these ecosystems involves studying the processes that link these components, such as carbon storage, nutrient cycling, and hydrological services cefas.co.uk. Marine microorganisms, in particular, are central to the health and balance of marine ecosystems, serving as primary producers, decomposers, and agents of nutrient recycling geomar.de.

Research aims to understand how the ocean microbiome influences global biogeochemical processes, ecosystem dynamics, and climate resilience geomar.de. For example, phytoplankton, which form the base of the marine food web, can adapt to environmental changes, significantly altering simulated ecosystem dynamics and affecting primary production and related ecosystem functions copernicus.org. A deeper understanding of this compound's specific ecological functions and its contribution to these complex marine interactions will provide valuable insights into marine chemical ecology.

Q & A

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. Use DSC (Differential Scanning Calorimetry) to assess crystallinity changes. For long-term stability, store samples in amber vials under inert gas and test at 6-month intervals .

Guidelines for Methodological Rigor

- Experimental Replication : Follow ’s protocols for reporting synthetic steps and characterization.

- Data Contradiction Resolution : Apply ’s framework for feasibility and significance in conflicting results.

- Ethical Compliance : Align cytotoxicity assays with ’s ethical guidelines for in vitro studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.